N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide
Description
N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The compound also features a piperidine ring, which is another six-membered ring but with one nitrogen atom. The presence of these rings makes the compound highly versatile and useful in various chemical and pharmaceutical applications.
Properties
IUPAC Name |
N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2/c1-12-3-5-17(6-4-12)14(20)18-9-7-16(8-10-18)11-13(19)15-2/h12H,3-11H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJHVNXMIPLOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)CC(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the piperazine and piperidine rings. One common method involves the reaction of diethanolamine with methylamine under high pressure and temperature conditions to form N-methylpiperazine . This intermediate can then be further reacted with 4-methylpiperidine-1-carbonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic synthesis methods to improve yield and efficiency. For example, the cyclodehydration reaction of diethanolamine and methylamine can be catalyzed to produce N-methylpiperazine, which is then further processed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the manufacture of various chemical products, including polymers and resins
Mechanism of Action
The mechanism of action of N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-methylpiperazine: A simpler compound with similar structural features but lacking the piperidine ring.
4-methylpiperidine: Another related compound that contains the piperidine ring but not the piperazine moiety.
Uniqueness
N-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]acetamide is unique due to the presence of both piperazine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure makes it more versatile and potentially more effective in various applications compared to its simpler counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
